Isobutyl methacrylate

Description

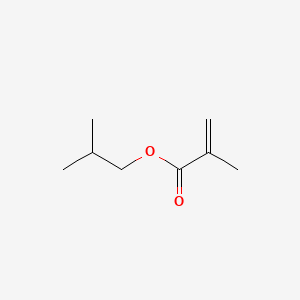

Isobutyl methacrylate (isoBMA), with the chemical formula C₈H₁₄O₂ and molecular weight 142.20 g/mol, is an ester of methacrylic acid featuring a branched isobutyl group (2-methylpropyl) . Its IUPAC name is 2-methylpropyl 2-methylprop-2-enoate, and its structure includes a methacrylate backbone with a tertiary carbon in the ester group, contributing to unique physical and chemical properties .

Applications:

isoBMA is widely used in resins, coatings, adhesives, and dental materials due to its balance of flexibility, chemical resistance, and polymerization reactivity . It is also employed in lubricant additives and as a coagulant for oil .

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMACXVDVNRZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-15-8 | |

| Record name | Poly(isobutyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3025461 | |

| Record name | Isobutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline] | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 °F at 760 mmHg (NTP, 1992), 155 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup) | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.63 [mmHg], 3.63 mm Hg at 25 °C | |

| Record name | 2-Methylpropyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

97-86-9, 9011-15-8 | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(isobutyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V11534UYZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing pt: -61 °C | |

| Record name | Isobutyl Methacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl methacrylate is typically synthesized through the esterification of methacrylic acid with isobutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: On an industrial scale, this compound is produced using the acetone cyanohydrin process. This involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isobutanol to produce this compound .

Types of Reactions:

Polymerization: this compound readily undergoes polymerization to form poly(this compound), which is used in various applications such as coatings and adhesives.

Esterification: Reacts with acids to form esters and alcohols.

Oxidation: Can be oxidized to form methacrylic acid derivatives.

Common Reagents and Conditions:

Catalysts: Sulfuric acid for esterification.

Oxidizing Agents: Strong oxidizing acids for oxidation reactions.

Major Products:

Poly(this compound): Used in coatings and adhesives.

Methacrylic Acid Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Chemical Properties of Isobutyl Methacrylate

- Chemical Formula : C₈H₁₄O₂

- Molecular Weight : 142.2 g/mol

- Appearance : Clear, colorless liquid

- Boiling Point : 155 °C

- Freezing Point : -34 °C

- Flash Point : 44.5 °C

These properties contribute to its functionality as a monomer in polymer synthesis and other applications.

Industrial Applications

IBMA is primarily utilized in the production of various polymers and materials, including:

- Acrylic Resins :

- Hydrogel Contact Lenses :

- Water Repellent Coatings :

- Adhesives and Sealants :

- Textile Treatments :

- Lubricants and Additives :

Case Study: Poly(this compound) on Silica

A significant study investigated the effects of confinement on the glass transition temperature (Tg), diffusivity, and effective viscosity of poly(this compound) films on silica substrates. The findings revealed conflicting confinement effects that influence the material properties, which are critical for applications in nanotechnology and materials science .

Evaluation of IBMA as a Mounting Medium

Another research highlighted the evaluation of IBMA polymer as a mounting medium in microscopy. The study demonstrated that IBMA provides excellent optical clarity and adhesion properties, making it suitable for high-resolution imaging applications .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Acrylic Resins | Coatings, adhesives, sealants |

| Hydrogel Contact Lenses | Comfort-enhancing formulations |

| Water Repellent Coatings | Concrete treatments |

| Adhesives | Strong bonding agents |

| Textile Treatments | Enhancing durability and water resistance |

| Lubricants | Performance additives |

| Scientific Research | Mounting mediums, nanotechnology studies |

Mechanism of Action

Isobutyl methacrylate exerts its effects primarily through polymerization. The methacrylate group in the compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers have unique properties such as high strength and durability, making them suitable for various applications .

Comparison with Similar Compounds

Structural and Molecular Differences

Key Compounds Compared:

- n-Butyl Methacrylate (nBMA) : Structural isomer of isoBMA with a linear n-butyl group.

- Methyl Methacrylate (MMA) : Shorter methyl ester group.

- Ethyl Methacrylate (EMA) : Ethyl ester group.

- Isobutyl Acrylate (isoBA) : Acrylate analog with a lower glass transition temperature (Tg).

Structural Implications :

- Branching in isoBMA reduces crystallinity compared to linear nBMA, enhancing solubility in nonpolar solvents .

- The methyl group in methacrylates (vs. acrylates) increases Tg by restricting polymer chain mobility. For example, isoBMA’s Tg (53°C) is significantly higher than isoBA’s (-24°C) .

Polymerization Behavior

Reactivity Ratios (Copolymerization with MMA):

| Monomer | r₁ (MMA) | r₂ (Monomer) | |

|---|---|---|---|

| EMA | 1.08 | 1.08 | |

| nBMA | 1.27 | 1.20 | |

| isoBMA | 0.89 | 1.20 |

- isoBMA exhibits higher reactivity than MMA (r₁ < 1, r₂ > 1), leading to copolymers richer in isoBMA during early reaction stages. This contrasts with EMA, which forms more random copolymers due to balanced reactivity .

Physical and Thermal Properties

- Solubility : isoBMA’s branched structure improves compatibility with hydrophobic matrices compared to nBMA .

- Thermal Stability : Methacrylates generally outperform acrylates in high-temperature applications. For instance, isoBMA-based polymers retain integrity up to 53°C, whereas isoBA degrades at subambient temperatures .

Mechanical and Chemical Resistance

- Flexural Strength : PMMA (from MMA) has higher rigidity due to its shorter ester group, while isoBMA offers intermediate flexibility, making it suitable for coatings requiring impact resistance .

- Chemical Resistance : isoBMA’s branching enhances resistance to aliphatic hydrocarbons, as seen in fluoropolymer membranes for fuel cells .

Toxicity and Regulatory Aspects

- Occupational Exposure : Both isoBMA and nBMA are classified as irritants (Xi) under EU regulations, with similar exposure limits due to structural similarities .

- Genotoxicity: Limited evidence of carcinogenicity, but prolonged exposure requires controls to prevent respiratory and dermal irritation .

Market Trends and Innovations

Biological Activity

Isobutyl methacrylate (IBMA) is an organic compound widely used in the production of polymers and resins. Its biological activity has garnered attention due to its applications in various fields, including dentistry, forensic science, and materials engineering. This article reviews the cytotoxicity, developmental toxicity, and other biological effects of IBMA based on recent studies.

Cytotoxicity Studies

In Vitro Studies

A significant study evaluated the cytotoxic effects of IBMA on human primary buccal mucosal fibroblasts. The study exposed fibroblast cells to varying concentrations of IBMA and assessed cell viability through the trypan blue dye exclusion assay. Results indicated a dose-dependent decrease in cell viability, with only 42% viability at the highest concentration of 80 μmol/L. Additionally, the activities of cellular antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD) were significantly reduced, suggesting that IBMA exposure leads to increased oxidative stress in cells .

| Concentration (μmol/L) | Cell Viability (%) | GPx Activity (U/mg protein) | SOD Activity (U/mg protein) |

|---|---|---|---|

| Control | 100 | 1.5 | 2.0 |

| 5 | 85 | 1.4 | 1.9 |

| 20 | 65 | 1.2 | 1.5 |

| 80 | 42 | 0.9 | 1.0 |

Mechanism of Action

The observed cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which may overwhelm cellular antioxidant defenses, leading to cell death. The study found that CAT activity was undetectable in control cells but decreased significantly in IBMA-treated cells, indicating that oxidative stress plays a critical role in the toxicity observed .

Developmental Toxicity

A human health assessment conducted by the European Chemicals Agency (ECHA) highlighted potential developmental toxicity associated with IBMA exposure. In a study involving pregnant rats, exposure to IBMA resulted in decreased fetal body weight at concentrations as low as 600 ppm , with higher doses leading to increased resorptions and skeletal abnormalities in offspring . This raises concerns regarding the safety of IBMA in applications involving pregnant individuals or developing fetuses.

Case Studies and Occupational Exposure

A Health Hazard Evaluation report by NIOSH examined chemical exposures among forensic lab employees handling IBMA during various procedures. Although typical use was not expected to exceed recommended exposure limits, the report emphasized the importance of protective measures due to potential long-term health effects associated with chronic exposure to IBMA vapors .

Summary of Findings

- Cytotoxicity : Significant reduction in cell viability and antioxidant enzyme activity upon exposure to IBMA.

- Developmental Toxicity : Evidence of adverse effects on fetal development in animal studies.

- Occupational Safety : Recommendations for protective measures due to potential risks from chronic exposure.

Chemical Reactions Analysis

Polymerization Reactions

IBMA undergoes radical polymerization to form homopolymers and copolymers, critical in producing acrylic resins for coatings, adhesives, and plastics .

Key Characteristics:

-

Mechanism : Initiated by peroxides, UV light, or heat via free radical chain growth .

-

Kinetics : Follows the equilibrium:

where (propagation) and (depropagation) depend on temperature .

-

Ceiling Temperature (TcT_cTc) : ~200–210°C for methacrylates at 1 mol/L monomer concentration . Above , depropagation dominates, halting polymerization.

| Parameter | Value/Description | Source |

|---|---|---|

| ~2.5x higher than alkyl methacrylates | ||

| Homopolymer | 53°C | |

| Solubility | Acetone, THF, toluene |

Industrial Relevance : Copolymerizes with styrene, acrylates, and diisocyanates to enhance hydrophobicity and adhesion .

Ester Hydrolysis

IBMA hydrolyzes rapidly in biological and environmental systems:

Metabolic Pathway:

| Hydrolysis Condition | Rate Constant | Source |

|---|---|---|

| In vitro (human esterases) | min | |

| Aqueous solubility | 2 g/L at 20°C |

Reactivity with Acids and Bases

IBMA reacts exothermically with:

-

Strong acids (e.g., H₂SO₄) : Produces MAA and isobutanol, potentially igniting reaction products .

-

Alkali metals (e.g., Na) : Generates flammable hydrogen gas :

Hazard Note : Reactions with oxidizing acids or bases necessitate controlled conditions to prevent explosions .

Michael Addition with Nucleophiles

The α,β-unsaturated carbonyl group in IBMA reacts with nucleophiles like glutathione (GSH) via Michael addition:

| Nucleophile | Reaction Outcome | Source |

|---|---|---|

| GSH | Adduct formation, SOD/GPx inhibition |

Copolymerization and Crosslinking

IBMA copolymerizes with functional monomers for tailored material properties:

| Copolymer System | Application | Reactivity Data | Source |

|---|---|---|---|

| IBMA + Epoxy resins | High-adhesion coatings | Faster curing vs. EMA | |

| IBMA + Hydroxyethyl methacrylate | Dental resins | Enhanced hydrophobicity |

Exotherm Profile : Total exotherm for 50% IBMA copolymers is 76.26 mJ/m², lower than ethyl methacrylate (EMA) .

Thermal Decomposition

At elevated temperatures (>155°C), IBMA decomposes to release acrid fumes (likely CO, CO₂) and may undergo uncontrolled polymerization .

| Decomposition Product | Hazard | Source |

|---|---|---|

| Acrid smoke | Respiratory irritation | |

| Methacrylic acid | Corrosive to mucous membranes |

Photochemical Reactivity

UV exposure accelerates polymerization and degradation . Storage in dark, airtight containers (e.g., stainless steel) is critical to prevent premature reactions .

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to synthesize isobutyl methacrylate in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification of methacrylic acid with isobutanol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Key considerations include:

- Reagent purity : Ensure anhydrous conditions to prevent side reactions (e.g., hydrolysis).

- Catalyst selection : Acidic resins may reduce byproducts compared to liquid acids .

- Purification : Distillation under reduced pressure (boiling point ~155°C) followed by gas chromatography (GC) analysis to confirm purity >99% .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm ester group presence (δ 5.5–6.1 ppm for vinyl protons, δ 4.0–4.2 ppm for methylene groups) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate carbonyl (C=O) stretch at ~1720 cm and C-O-C ester linkage at ~1150 cm .

- Gas Chromatography (GC) : Quantify purity and detect residual monomers or solvents .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~3.5 mmHg at 20°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (LD50 oral rat: ~5,000 mg/kg) .

- Storage : Keep in amber glass bottles under inert gas (e.g., nitrogen) to inhibit premature polymerization .

Advanced Research Questions

Q. How can computational modeling predict the polymerization behavior of this compound under varying initiator systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model radical initiation steps to compare activation energies of persulfate vs. azo-initiators .

- Kinetic Monte Carlo Simulations : Predict molecular weight distributions based on chain-transfer constants and monomer reactivity ratios .

- Validation : Cross-check simulations with gel permeation chromatography (GPC) data for synthesized polymers .

Q. What methodologies are recommended for analyzing the thermal and oxidative stability of this compound in polymer matrices?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically ~200°C for homopolymers) under nitrogen/air atmospheres .

- Differential Scanning Calorimetry (DSC) : Identify glass transition temperatures () and exothermic oxidative degradation peaks .

- Accelerated Aging Tests : Expose polymer films to UV light (λ = 365 nm) and monitor carbonyl index changes via FTIR .

Q. How do steric effects from the isobutyl group influence the copolymerization kinetics of this compound with acrylic monomers?

- Methodological Answer :

- Reactivity Ratio Determination : Conduct binary copolymerization experiments (e.g., with methyl acrylate) and apply the Mayo-Lewis equation to calculate and .

- Steric Parameter Analysis : Compare Q-e values with less bulky monomers (e.g., methyl methacrylate) to quantify steric hindrance impacts .

- Molecular Dynamics (MD) : Simulate monomer diffusion rates near propagating radical chains .

Q. How should researchers address contradictions in reported reaction kinetics or thermodynamic data for this compound polymerization?

- Methodological Answer :

- Data Cross-Validation : Replicate disputed experiments using standardized protocols (e.g., fixed initiator concentrations, solvent purity) .

- Meta-Analysis : Aggregate literature data (e.g., Arrhenius parameters) and apply statistical models (e.g., weighted least squares) to identify outliers .

- Advanced Spectroscopy : Use real-time Raman spectroscopy to monitor conversion rates and resolve discrepancies in kinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.